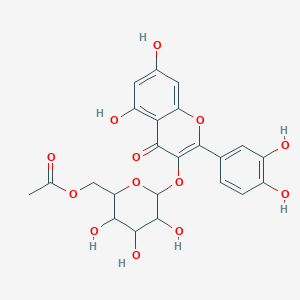

Quercetin-3-O-glucose-6''-acetat

Übersicht

Beschreibung

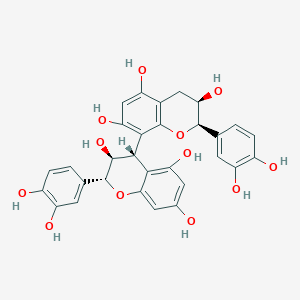

Quercetin-3-O-glucosyl-6''-acetate is a natural product found in Peucedanum ostruthium and Hymenoxys hoopesii with data available.

Wissenschaftliche Forschungsanwendungen

Antidiabetische Aktivität

Quercetin-3-O-glucose-6''-acetat (Q3GA) wurde als ein exzellenter Inhibitor von α-Glucosidase und Glykation identifiziert, die an der Entwicklung von Diabetes mellitus (DM) beteiligt sind. Molekulare Docking-Analysen deuten darauf hin, dass Q3GA in die hydrophobe Tasche von Proteinen wie Ovalbumin gelangen kann, um Wasserstoffbrückenbindungen zu bilden, was den Glykationsprozess beeinflusst. Dies deutet auf seine potenzielle Entwicklung als Medikament oder Nahrungsergänzungsmittel für die DM-Behandlung hin .

Herz-Kreislauf-Schutz

Die Forschung hat die kardioprotektiven Mechanismen von Quercetin und seine therapeutische Strategie zur Behandlung von Herzerkrankungen und Herzinsuffizienz hervorgehoben. Es wurde mit Antioxidation, Anti-Thrombozyten-Aggregation, Reduzierung der Myokardfibrose, Verbesserung der ventrikulären Umgestaltung und Herzfunktion, Schutz des Gefäßendothels, Anti-Arrhythmie, Anti-Herzinsuffizienz, Prävention von Ischämie-Reperfusionsschäden und Regulierung des Blutdrucks in Verbindung gebracht .

Blutzuckerkontrolle

Studien haben gezeigt, dass Quercetin und seine Glykoside die Glukoseaufnahme in Skelettmuskelzelllinien über Mechanismen erhöhen können, die AMPK betreffen, die GLUT4-Translokation und -Expression stimulieren .

Lipidstoffwechsel

Es wurde beobachtet, dass eine Erhöhung des Quercetin-Spiegels im Plasma sowohl den Gesamtcholesterinspiegel als auch den LDL-Cholesterinspiegel senkt, was auf seine vorteilhafte Rolle im Lipidstoffwechsel hindeutet .

Wirkmechanismus

Target of Action

Quercetin-3-O-glucose-6’'-acetate primarily targets NADPH oxidase . NADPH oxidase is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and homeostasis .

Mode of Action

Quercetin-3-O-glucose-6’'-acetate acts as an inhibitor of NADPH oxidase . By inhibiting this enzyme, it reduces the production of ROS, thereby exhibiting antioxidant activities . It also inhibits α-glucosidase activity, which is closely related to the treatment of type 2 diabetes mellitus .

Biochemical Pathways

Quercetin-3-O-glucose-6’'-acetate is involved in the flavonol acylglucoside biosynthesis pathway . This pathway is responsible for the formation of flavonol 3-glucosides esterified with hydroxycinnamic acids, which are effective compounds in screening out ultraviolet-B radiation .

Pharmacokinetics

Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites .

Result of Action

The inhibition of NADPH oxidase by Quercetin-3-O-glucose-6’'-acetate results in a reduction in ROS production, which can help protect cells from oxidative stress . Additionally, its inhibition of α-glucosidase activity can help manage blood glucose levels, potentially benefiting individuals with type 2 diabetes .

Action Environment

The action of Quercetin-3-O-glucose-6’'-acetate can be influenced by various environmental factors. For instance, its stability, effectiveness, and bioavailability can be increased using delivery methods . Furthermore, its antioxidant capacity can be affected by the presence of reactive oxygen, nitrogen, and chlorine species .

Biochemische Analyse

Biochemical Properties

Quercetin 3-O-(6’'-acetyl-glucoside) has been shown to inhibit α-glucosidase activity and non-enzymatic glycation . This inhibition is closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .

Cellular Effects

Quercetin 3-O-(6’'-acetyl-glucoside) has strong suppression of the formation of glycation products, including fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quercetin 3-O-(6’‘-acetyl-glucoside) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking analysis demonstrated that Quercetin 3-O-(6’'-acetyl-glucoside) entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .

Eigenschaften

IUPAC Name |

[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUNMMNDNWZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54542-51-7 | |

| Record name | Quercetin 3-(6''-acetylglucoside) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

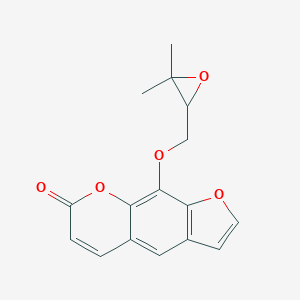

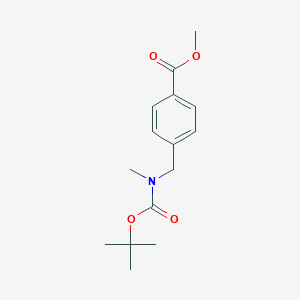

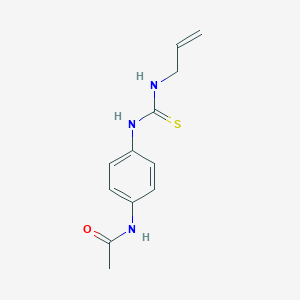

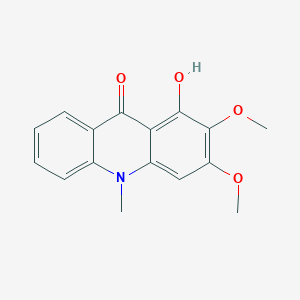

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

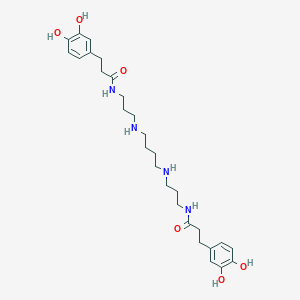

Q1: What is the significance of finding new quercetin glycosides like those identified in Clematis stans and Taraxacum mongolicum?

A1: Discovering new quercetin glycosides is important because:

- Structure-activity relationships: Slight modifications in the sugar moiety or its position can significantly impact the biological activity, bioavailability, and stability of the compound. [, , ]

- Natural product diversity: It expands the library of naturally occurring compounds with potential medicinal or nutritional value. [, , ]

- Plant chemotaxonomy: The presence of specific glycosides can help in the classification and identification of plant species. [, , ]

Q2: How does the study on Chenopodium album demonstrate the influence of environmental factors on flavonoid content?

A: The study on Chenopodium album showed that plants grown in intensively cultivated soils had higher antioxidant potential and flavonoid glycoside content, particularly quercetin glycosides, compared to those from undisturbed soils. [] This highlights how environmental stress can influence the production of bioactive compounds in plants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)